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3-Amino-7-chloroquinoline dihydrochloride is an organic compound that belongs to the quinoline family, characterized by a chlorine atom and an amino group attached to the quinoline ring. Its molecular formula is and it has a molecular weight of approximately 251.5 g/mol. The compound is typically represented by the IUPAC name 6-chloroquinolin-3-amine dihydrochloride. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that facilitate various
Common reagents used in these reactions include polar solvents like dimethylformamide and dimethyl sulfoxide, along with oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Research indicates that 3-Amino-7-chloroquinoline dihydrochloride exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action involves interaction with DNA and proteins, which can disrupt cellular functions. Additionally, it may influence pathways related to oxidative stress and enzyme inhibition, making it a candidate for further exploration in drug development .
The synthesis of 3-Amino-7-chloroquinoline dihydrochloride typically involves chlorination of 3-aminoquinoline under controlled conditions to ensure selective substitution at the 7-position. This process is followed by treatment with hydrochloric acid to form the dihydrochloride salt. Various methods have been developed for its synthesis, including:
3-Amino-7-chloroquinoline dihydrochloride finds applications across several fields:
Interaction studies have shown that 3-Amino-7-chloroquinoline dihydrochloride interacts with various biological targets, including enzymes and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Research has focused on how these interactions can be leveraged to enhance drug efficacy or reduce side effects in therapeutic applications .
Several compounds share structural similarities with 3-Amino-7-chloroquinoline dihydrochloride. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Aminoquinoline | Amino group at position 4 | Lacks chlorine substitution; primarily studied for antimalarial properties. |
| 6-Chloroquinoline | Chlorine at position 6 | Used as an antimalarial agent; less focus on amino modifications. |
| 7-Chloroquinoline | Chlorine at position 7 | Similar structure but without amino group; studied for antiviral activities. |
| 3-Amino-4-chloroquinoline | Amino at position 3, chlorine at 4 | Exhibits different biological activities compared to 3-amino-7-chloro variant. |
The unique feature of 3-Amino-7-chloroquinoline dihydrochloride lies in its specific placement of functional groups which enhances its reactivity and biological activity compared to other quinoline derivatives .